2-Methoxypentane

説明

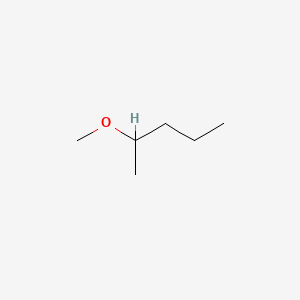

Structure

3D Structure

特性

CAS番号 |

6795-88-6 |

|---|---|

分子式 |

C6H14O |

分子量 |

102.17 g/mol |

IUPAC名 |

2-methoxypentane |

InChI |

InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 |

InChIキー |

XSAJCGUYMQTAHL-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypentane (CAS: 6795-88-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxypentane, a simple aliphatic ether. The document details its chemical and physical properties, a representative synthesis protocol, and available spectral data. This guide is intended to be a valuable resource for scientists in research and development.

Chemical and Physical Properties

This compound, also known as methyl 1-methylbutyl ether, is a colorless liquid.[1][2] Its fundamental properties are summarized below.

Identifiers and Descriptors

| Identifier/Descriptor | Value | Source(s) |

| CAS Number | 6795-88-6 | [1][2] |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCCC(C)OC | [1][2] |

| InChI | InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 | [1][2] |

| InChIKey | XSAJCGUYMQTAHL-UHFFFAOYSA-N | [1][2] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 91-92 °C | [2] |

| Density | 0.750 g/cm³ at 25 °C | [2] |

Computed Properties

| Property | Value | Source(s) |

| XLogP3 | 1.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 102.104465066 Da | [3] |

| Topological Polar Surface Area | 9.2 Ų | [3] |

| Heavy Atom Count | 7 | [3] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction.[4][5][6] For the synthesis of this compound, 2-pentanol (B3026449) is the alcohol, and a methyl halide (e.g., methyl iodide) is the electrophile.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound from 2-pentanol and methyl iodide using sodium hydride as the base and tetrahydrofuran (B95107) (THF) as the solvent.[7][8]

Materials:

-

2-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Alkoxide:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 2-pentanol (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete deprotonation, which is indicated by the cessation of gas evolution.

-

-

Ether Formation:

-

Cool the resulting sodium pent-2-oxide solution back to 0 °C.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC or GC). Gentle heating under reflux may be required to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Combine all organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Synthesis and Purification Workflow for this compound

Spectroscopic Data

Detailed spectroscopic data is crucial for the characterization of this compound. While raw spectra are often proprietary, the expected key features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) group as a singlet, and signals for the pentyl chain protons with appropriate multiplicities (triplets, sextets/multiplets, etc.) due to spin-spin coupling. The methoxy group protons typically appear in the range of 3.3-3.4 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methoxy group is typically found in the range of 55-60 ppm.[9][10] The other five signals will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A strong, characteristic C-O stretching band for the ether linkage is expected in the 1075-1150 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the absence of the starting alcohol.[3][11]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 102 may be observed, but it is often weak.[3][12] The fragmentation pattern is dominated by α-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[13][14] The most prominent peak (base peak) is expected at m/z = 59, corresponding to the [CH₃OCHCH₃]⁺ ion, which is a stable oxonium ion.[3]

Applications and Relevance

There is limited information available in the public domain regarding specific applications of this compound in research or industry. Its isomeric counterpart, 1-methoxypentane, has been noted for its use as a solvent and in the food and perfume industries. Given its structure as a simple aliphatic ether, this compound may find use as a non-polar solvent or as a starting material in organic synthesis. At present, there are no specific documented applications in drug development.

Safety Information

Based on available safety data sheets, this compound is not classified as a hazardous substance or mixture. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C6H14O | CID 522287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. orgosolver.com [orgosolver.com]

- 9. acdlabs.com [acdlabs.com]

- 10. compoundchem.com [compoundchem.com]

- 11. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Pentane, 2-methoxy- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to 2-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 2-methoxypentane (CH₃CH(OCH₃)CH₂CH₂CH₃), an aliphatic ether. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and known applications. The information is tailored for professionals in research, chemical sciences, and drug development, with a focus on presenting quantitative data and experimental methodologies. While this compound is not prominently featured in drug discovery literature, this guide consolidates available data to serve as a foundational reference.

Nomenclature and Chemical Structure

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical formula C₆H₁₄O and the structure CH₃CH(OCH₃)CH₂CH₂CH₃ is This compound .[1][2] This name is derived by identifying the longest carbon chain, which is a five-carbon chain (pentane), and noting a methoxy (B1213986) group (-OCH₃) attached to the second carbon atom.

Other identifiers and synonyms for this compound include:

-

Synonyms: Methyl 1-methylbutyl ether, Methyl 2-pentyl ether[2][3]

-

InChI: InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3[1][2][3]

The molecule exists as a chiral compound, with two possible enantiomers: (2R)-2-methoxypentane and (2S)-2-methoxypentane.[5][6]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, application in synthesis, and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [1][3][4][7] |

| Molecular Weight | 102.17 g/mol | [1][3][7] |

| Boiling Point | 91-92 °C | [3][4] |

| Density | 0.750 g/cm³ at 25 °C | [3][4] |

| Melting Point | -105.78 °C (estimate) | [4] |

| Refractive Index | 1.3810 | [4] |

| LogP (Octanol-Water) | 1.82140 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bond Count | 3 | [4][7] |

Synthesis and Experimental Protocols

Aliphatic ethers like this compound are commonly synthesized via the Williamson ether synthesis . This method involves the reaction of an alkoxide with a primary alkyl halide. While a specific protocol for this compound is not widely published, a general and reliable procedure can be adapted from the synthesis of similar ethers, such as 1-methoxypentane.[8]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes a general methodology for synthesizing this compound from 2-pentanol (B3026449) and a methylating agent.

Materials:

-

2-pentanol

-

Sodium hydride (NaH) or metallic sodium (Na)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-pentanol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (or metallic sodium) in portions to the solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial.

-

Allow the mixture to stir at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-pentoxide alkoxide.

-

Ether Formation: Cool the alkoxide solution again to 0 °C.

-

Add methyl iodide (or dimethyl sulfate) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours to ensure the reaction goes to completion.[8]

-

Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by fractional distillation to obtain pure this compound.[8]

Applications in Research and Drug Development

A comprehensive search of scientific literature and chemical databases indicates that this compound is not a commonly cited compound in drug discovery or medicinal chemistry.[9] Simple aliphatic ethers are typically used as solvents or in industrial processes rather than as bioactive agents.

The role of the ether functional group in drug design is, however, significant. More complex cyclic ethers, such as oxetanes, have gained substantial attention for their ability to improve key drug properties.[10][11] The oxetane (B1205548) motif can enhance aqueous solubility, metabolic stability, and target potency by acting as a rigid, polar scaffold or a hydrogen bond acceptor.[10][11]

In contrast, the primary application of this compound in a research or drug development setting would likely be as a non-polar, aprotic solvent or as a starting material for further chemical synthesis. There is no publicly available data linking this compound to any specific biological signaling pathways or therapeutic targets.

Safety and Toxicology

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Flammability: Aliphatic ethers are generally flammable. Keep away from heat, sparks, and open flames.

-

Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light over time. Containers should be dated upon opening and stored in a cool, dark place.

For a structurally related compound, methyl tert-butyl ether (MTBE), toxicological concerns have been raised, primarily related to its use as a gasoline additive and subsequent environmental contamination.[12] While this compound is not a direct analogue, this highlights the need for careful handling and disposal of all volatile ether compounds.

Conclusion

This compound is a simple aliphatic ether with well-defined physicochemical properties. Its synthesis is straightforward, typically achieved through the Williamson ether synthesis. While the ether functional group is of great importance in modern medicinal chemistry, this compound itself does not have established applications as a bioactive agent in drug development. Its primary utility in a research context is as a solvent or a synthetic intermediate. This guide provides the core technical information necessary for professionals to safely handle and utilize this compound in a laboratory setting.

References

- 1. This compound | C6H14O | CID 522287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound|lookchem [lookchem.com]

- 5. (2R)-2-methoxypentane | C6H14O | CID 54465061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-methoxypentane | C6H14O | CID 59619140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Physical Properties of Methyl sec-Amyl Ether

Introduction

Methyl sec-amyl ether, systematically known as 2-methoxypentane, is an organic compound belonging to the ether functional group. Its chemical structure consists of a pentyl group attached to an oxygen atom, which is also bonded to a methyl group. The "sec-amyl" designation indicates that the oxygen atom is bonded to the second carbon of the pentane (B18724) chain. It is important to distinguish this isomer from its structural relatives, such as 1-methoxypentane (B3055027) (methyl n-amyl ether) and tert-amyl methyl ether (TAME), as their physical properties differ due to variations in their molecular structure. This guide provides a comprehensive overview of the core physical properties of methyl sec-amyl ether (this compound), details the experimental methods for their determination, and presents a logical workflow for these procedures.

Physical Properties of Methyl Amyl Ether Isomers

The following table summarizes the key physical properties of this compound and its isomer, 1-methoxypentane, for comparative analysis.

| Physical Property | This compound (Methyl sec-Amyl Ether) | 1-Methoxypentane (Methyl n-Amyl Ether) |

| CAS Number | 6795-88-6[1][2] | 628-80-8[3][4] |

| Molecular Formula | C₆H₁₄O[1][2] | C₆H₁₄O[3][4] |

| Molecular Weight | 102.17 g/mol [1][2] | 102.17 g/mol [4] |

| Boiling Point | 91-92 °C[1] | 98.85 - 99.4 °C[3][4] |

| Melting Point | -105.78 °C (estimate)[5] | -105.78 °C (estimate)[4] |

| Density | 0.750 g/cm³ at 25 °C[1] | 0.7558 - 0.762 g/cm³[3][4] |

| Refractive Index | 1.3810[5] | 1.3850 - 1.387[3][4] |

| Solubility | Data not readily available; expected to be slightly soluble in water. | Data not readily available; expected to be slightly soluble in water. |

Experimental Protocols

The determination of the physical properties of liquid compounds like methyl sec-amyl ether involves precise and standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8] Common methods for its determination include the Thiele tube method and distillation.

Thiele Tube Method:

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or hot plate), and a liquid bath (e.g., paraffin (B1166041) oil).[6][9]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.[8]

-

The capillary tube is placed in the test tube with its open end submerged in the liquid and the sealed end above the liquid surface.[6]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

-

As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous stream of bubbles emerges from the capillary tube.[9]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][9]

-

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically measured using a pycnometer or by simply measuring the mass of a known volume.

Mass-Volume Method:

-

Apparatus: A calibrated volumetric flask or a graduated cylinder, and an analytical balance.[10][11]

-

Procedure:

-

The mass of the clean, dry volumetric flask or graduated cylinder is accurately measured using the analytical balance.[11]

-

A specific volume of the liquid is carefully transferred into the container. The volume is read from the bottom of the meniscus.[11]

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[11][12]

-

The density is calculated by dividing the mass of the liquid by its volume.[13] To improve accuracy, the procedure can be repeated multiple times and the average density calculated.[11]

-

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Abbe Refractometer Method:

-

Apparatus: An Abbe refractometer, a light source (typically a sodium lamp), and a constant temperature water bath. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[14]

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed and the light source is positioned to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator is adjusted to eliminate any color fringes and to obtain a sharp dividing line.

-

The dividing line is centered on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[15]

Qualitative and Semi-Quantitative Method:

-

Apparatus: Test tubes, graduated pipettes or cylinders, a vortex mixer or stirring rods, and a balance.[15]

-

Procedure:

-

A measured volume of the solvent (e.g., water) is placed in a test tube.[15][16]

-

A small, known amount of the solute (methyl sec-amyl ether) is added to the solvent.

-

The mixture is vigorously shaken or stirred to facilitate dissolution.[16]

-

The mixture is observed to see if the solute has completely dissolved.

-

If the solute dissolves completely, more is added in small, measured increments until the solution becomes saturated (i.e., no more solute will dissolve, and a separate phase may be observed).[15]

-

Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively by recording the amount of solute that dissolves in a specific volume of solvent at a given temperature.[16] The temperature of the system should be kept constant and recorded.[15][17]

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound such as methyl sec-amyl ether.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C6H14O | CID 522287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 628-80-8,1 -Methoxypentane | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. phillysim.org [phillysim.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. homesciencetools.com [homesciencetools.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. solubilityofthings.com [solubilityofthings.com]

Solubility of 2-Methoxypentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methoxypentane in a range of common organic solvents. In the absence of extensive experimentally-derived quantitative data in publicly available literature, this guide focuses on the theoretical principles governing its solubility, drawing upon the general behavior of aliphatic ethers. Key factors influencing the miscibility and solubility, such as molecular structure, polarity, and intermolecular forces, are discussed in detail. Furthermore, standard experimental protocols for determining solubility and miscibility are outlined to provide a framework for laboratory investigation.

Introduction to this compound

This compound (also known as methyl pentyl ether) is an aliphatic ether with the chemical formula C₆H₁₄O. Its structure consists of a pentyl group and a methyl group linked by an oxygen atom. This structure imparts a slight polarity to the molecule due to the electronegative oxygen atom, but the nonpolar character of the alkyl chains is dominant. Understanding the solubility of this compound is crucial for its application as a solvent, a reaction medium, or a component in formulations within the chemical and pharmaceutical industries.

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. Ethers, such as this compound, are generally considered to be weakly polar compounds.[1] They can act as hydrogen bond acceptors via their oxygen atom but cannot act as hydrogen bond donors.[2][3] This characteristic dictates their solubility behavior in various organic solvents.

Factors Influencing Solubility

Several key factors determine the solubility of this compound in organic solvents:

-

Polarity: The polarity of both this compound and the solvent is the primary determinant of miscibility.[4] As a weakly polar ether, it is expected to be highly soluble in nonpolar and other weakly polar solvents.

-

Intermolecular Forces: The dominant intermolecular forces in this compound are London dispersion forces, arising from its alkyl chains, and weak dipole-dipole interactions due to the C-O-C bond. Solvents with similar intermolecular forces will be effective at dissolving it.

-

Molecular Size and Structure: The relatively small molecular size of this compound suggests that it should be readily soluble in a wide range of common organic solvents.[4]

Qualitative Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Alkanes | Hexane, Heptane, Cyclohexane | High / Miscible | Similar nonpolar character and reliance on London dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High / Miscible | "Like dissolves like" principle applies due to the nonpolar nature of both. |

| Weakly Polar Solvents | |||

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Miscible | Structural similarity and comparable weak polarity. |

| Halogenated Alkanes | Dichloromethane, Chloroform | High / Miscible | Similar weak to moderate polarity allows for good miscibility. |

| Polar Aprotic Solvents | |||

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High / Miscible | The polarity is not excessively high to prevent miscibility. |

| Esters | Ethyl acetate | High / Miscible | Expected to be a good solvent due to its moderate polarity. |

| Polar Protic Solvents | |||

| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | The ability of the ether oxygen to accept hydrogen bonds from the alcohol's hydroxyl group facilitates solubility. However, the nonpolar alkyl chain of this compound may limit miscibility with very short-chain alcohols. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are standard methodologies for determining the solubility and miscibility of a liquid in an organic solvent.

Visual Miscibility Test

This is a straightforward method to determine if two liquids are miscible at a given temperature.

Protocol:

-

In a clear, sealed container (e.g., a test tube or vial), combine the two liquids in a defined ratio (e.g., 1:1 by volume).

-

Agitate the mixture vigorously for a set period.

-

Allow the mixture to stand undisturbed and observe.

-

Observation:

-

A single, clear, homogeneous phase indicates that the liquids are miscible at that ratio.

-

The formation of two distinct layers indicates that the liquids are immiscible.

-

A cloudy or turbid appearance may suggest partial miscibility.

-

-

The experiment should be repeated with varying ratios of the two liquids to determine the full miscibility range.

Shake-Flask Method for Quantitative Solubility

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

Protocol:

-

An excess amount of the solute (this compound) is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After agitation, the mixture is allowed to stand to allow for phase separation (if any undissolved solute remains).

-

A sample of the supernatant (the solvent saturated with the solute) is carefully withdrawn.

-

The concentration of the solute in the sample is determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.

-

The solubility is then expressed in units such as g/100 mL, mol/L, or mole fraction.

Visualization of Solubility Principles

The following diagram illustrates the key factors that govern the solubility of an ether like this compound in different types of organic solvents.

Caption: Logical flow of factors determining this compound solubility.

Conclusion

References

Spectroscopic Data of 2-Methoxypentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxypentane (C₆H₁₄O), a simple aliphatic ether. The document details the expected ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, crucial for the identification and characterization of this compound. The information presented is essential for researchers in various fields, including synthetic chemistry, drug discovery, and materials science, where unambiguous compound identification is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The presence of the electron-withdrawing oxygen atom causes a downfield shift for protons on adjacent carbons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ (at C1) | ~ 0.9 | Triplet | ~ 7 Hz |

| CH₂ (at C3) | ~ 1.4 | Multiplet | |

| CH₂ (at C4) | ~ 1.2 | Multiplet | |

| CH (at C2) | ~ 3.3 | Sextet | ~ 6 Hz |

| OCH₃ | ~ 3.2 | Singlet | |

| CH₃ (at C2) | ~ 1.1 | Doublet | ~ 6 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom bonded to the oxygen (C2) and the methoxy (B1213986) carbon are significantly deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C1 | ~ 14 |

| C2 | ~ 77 |

| C3 | ~ 36 |

| C4 | ~ 19 |

| C5 | ~ 14 |

| OCH₃ | ~ 56 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of an ether is the C-O stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1470-1350 | C-H bend (alkane) | Medium |

| ~1100 | C-O stretch (ether) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is characterized by the molecular ion peak and several key fragment ions resulting from the cleavage of C-C and C-O bonds.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | Low | [C₆H₁₄O]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 73 | Moderate | [M - C₂H₅]⁺ |

| 59 | High | [CH₃OCH(CH₃)]⁺ |

| 45 | High | [CH₃O=CH₂]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.[1][2] The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the number of scans can range from 16 to 64, while for ¹³C NMR, a larger number of scans (1024-4096) is typically required due to the lower natural abundance of the ¹³C isotope. The data is processed by applying a Fourier transform to the free induction decay (FID), followed by phasing and baseline correction.

IR Spectroscopy

A thin film of neat this compound is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3] The plates are then mounted in the sample holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a mass range of, for example, m/z 10-150.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using the spectroscopic data discussed.

Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational set of spectroscopic data and methodologies for the analysis of this compound. Researchers can utilize this information for compound verification, quality control, and as a reference in complex mixture analysis.

References

An In-depth Technical Guide to 2-Methoxypentane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of 2-Methoxypentane (also known as methyl 1-methylbutyl ether). While not a compound at the forefront of pharmaceutical research, its study provides a valuable lens through which to understand the historical development of ether synthesis and the foundational principles of organic chemistry. This document details the historical context of its likely first synthesis, presents its key physicochemical and spectroscopic data in a structured format, and provides a detailed experimental protocol for its preparation via the Williamson ether synthesis. A logical workflow for its synthesis and characterization is also presented in a visual format.

Introduction

This compound, a simple aliphatic ether, serves as a classic example of a compound synthesized through one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. While it does not possess known direct applications in drug development, its straightforward structure and synthesis pathway make it an excellent case study for understanding the principles of nucleophilic substitution and for the characterization of small organic molecules. This guide will delve into the historical context of its discovery, which is intrinsically linked to the broader history of ether synthesis.

Discovery and Historical Context

The specific discovery of this compound is not extensively documented as a singular breakthrough event. Its synthesis and characterization are rooted in the development of the Williamson ether synthesis by Alexander Williamson in 1850. This reaction was pivotal in establishing the correct structure of ethers, resolving a significant debate in the chemistry community at the time.

The first documented synthesis of this compound is likely to have been carried out as part of broader studies on the properties and reactions of ethers and alcohols. A key early reference that includes data on this compound is a 1952 paper by W. von E. Doering and R. W. Young in the Journal of the American Chemical Society. While the paper's primary focus was on the configurational interrelationships of secondary carbinols, it reported the boiling point of this compound, suggesting its synthesis and characterization were performed as part of this research. The synthesis would have almost certainly employed the well-established Williamson ether synthesis.

Physicochemical and Spectroscopic Properties

The properties of this compound have been characterized and are available across various chemical databases. A summary of this quantitative data is presented below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | PubChem[1] |

| Molecular Weight | 102.17 g/mol | PubChem[1] |

| Boiling Point | 91-92 °C | CAS Common Chemistry |

| Density | 0.750 g/cm³ at 25 °C | CAS Common Chemistry |

| CAS Number | 6795-88-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Predicted chemical shifts (CDCl₃): δ ~3.3-3.4 ppm (m, 1H, -CH(OCH₃)-), δ ~3.2 ppm (s, 3H, -OCH₃), δ ~1.4-1.6 ppm (m, 2H, -CH₂-), δ ~1.1 ppm (d, 3H, -CH(CH₃)-), δ ~0.9 ppm (t, 3H, -CH₂CH₃). |

| ¹³C NMR | Predicted chemical shifts (CDCl₃): δ ~75-80 ppm (-CH(OCH₃)-), δ ~55-60 ppm (-OCH₃), δ ~35-40 ppm (-CH₂-), δ ~18-22 ppm (-CH(CH₃)-), δ ~14 ppm (-CH₂CH₃). |

| Infrared (IR) | Characteristic peaks expected at ~2960-2850 cm⁻¹ (C-H stretch) and ~1120-1080 cm⁻¹ (C-O stretch).[1] |

Experimental Protocols

The primary method for the synthesis of this compound is the Williamson ether synthesis. The following protocol is a detailed methodology based on the established principles of this reaction, likely reflecting the approach used in early syntheses such as that referenced in the 1952 Doering paper.

Reaction: CH₃(CH₂)₂CH(OH)CH₃ + NaH → CH₃(CH₂)₂CH(ONa)CH₃ + H₂ CH₃(CH₂)₂CH(ONa)CH₃ + CH₃I → CH₃(CH₂)₂CH(OCH₃)CH₃ + NaI

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide: a. In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and carefully decant the hexane. c. Add anhydrous THF or diethyl ether to the flask to create a slurry. d. Cool the flask in an ice bath. e. Slowly add 2-pentanol (1.0 equivalent) dropwise to the stirred slurry of sodium hydride using an addition funnel. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Formation: a. Cool the freshly prepared sodium 2-pentoxide solution in an ice bath. b. Add methyl iodide (1.1 equivalents) dropwise to the cooled solution. c. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and add water and diethyl ether. c. Separate the organic layer and wash it sequentially with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate using a rotary evaporator. f. Purify the crude product by fractional distillation to obtain pure this compound.

Logical Workflow and Visualization

As this compound is not known to be involved in complex biological signaling pathways, a diagram illustrating the logical workflow of its synthesis and characterization is provided below.

Conclusion

This compound, while a structurally simple ether, holds a place in the historical context of organic chemistry. Its synthesis is a direct application of the Williamson ether synthesis, a reaction that was instrumental in developing our understanding of chemical structures. This guide has provided a detailed overview of its historical background, a compilation of its physical and spectroscopic properties, a comprehensive experimental protocol for its synthesis, and a visual representation of the synthesis workflow. For researchers and professionals in the field, understanding the fundamentals exemplified by the synthesis and characterization of such molecules remains a cornerstone of chemical science.

References

Potential Research Avenues for 2-Methoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypentane, a simple aliphatic ether, presents a landscape of unexplored potential for researchers across various scientific disciplines. While its basic physicochemical properties are documented, its practical applications, biological activity, and potential as a versatile chemical intermediate remain largely uninvestigated. This technical guide aims to illuminate promising research areas for this compound, providing a foundation for future studies. By summarizing known data, proposing detailed experimental protocols, and outlining potential research directions, this document serves as a comprehensive resource for scientists interested in exploring the untapped possibilities of this compound.

Core Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data provides a baseline for understanding its behavior and for designing experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [1][2] |

| Molecular Weight | 102.17 g/mol | [1][2] |

| CAS Number | 6795-88-6 | [1][2] |

| Boiling Point | 91-92 °C | [2] |

| Density | 0.750 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.3810 | [3] |

| LogP (XLogP3-AA) | 1.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Canonical SMILES | CCCC(C)OC | [1][2] |

| InChI | InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3 | [1][2] |

| InChIKey | XSAJCGUYMQTAHL-UHFFFAOYSA-N | [1][2] |

Potential Research Areas

Advanced Synthesis and Process Optimization

While the Williamson ether synthesis and alkoxymercuration-demercuration are established methods for ether synthesis, research into more efficient, sustainable, and scalable synthetic routes for this compound is a key area of investigation.

-

Catalytic Direct Etherification: Development of novel catalysts for the direct etherification of 2-pentanol (B3026449) with methanol (B129727) could offer a more atom-economical and environmentally friendly approach.

-

Flow Chemistry Synthesis: Investigating the synthesis of this compound using continuous flow reactors could lead to improved reaction control, higher yields, and enhanced safety for industrial-scale production.

-

Biocatalytic Synthesis: Exploring the use of enzymes, such as etherases, for the synthesis of this compound could provide a highly selective and sustainable manufacturing process.

Application as a Biofuel Additive

The use of ethers as oxygenates in gasoline to improve combustion and reduce emissions is well-established.[4] Research into the performance of this compound as a fuel additive is a promising avenue.

-

Octane (B31449) Rating and Engine Performance: A thorough evaluation of the research octane number (RON) and motor octane number (MON) of gasoline blends containing varying concentrations of this compound is needed.[5][6]

-

Emission Profile Analysis: Detailed analysis of the exhaust emissions (CO, NOx, hydrocarbons) from engines running on this compound-blended fuels is crucial to assess its environmental impact.

-

Material Compatibility: Studies on the compatibility of this compound with existing fuel system materials are necessary to ensure its safe and effective use.

Exploration as a Green Solvent

The low polarity and moderate boiling point of this compound suggest its potential as a "greener" alternative to more hazardous organic solvents.

-

Solvency Power Characterization: A systematic study of the solubility of a wide range of organic compounds in this compound is required to establish its solvency profile.[7][8][9][10]

-

Performance in Organic Reactions: Evaluating the performance of this compound as a reaction medium for various organic transformations, such as Grignard reactions or transition metal-catalyzed cross-couplings, could reveal its utility in synthesis.

-

Azeotropic Behavior: Investigating the azeotropic properties of this compound with water and other common organic solvents is important for its application in extraction and purification processes.

Biological Activity and Toxicological Evaluation

A significant gap exists in the understanding of the biological effects of this compound. This area offers a rich field for investigation, particularly for applications in life sciences and for ensuring its safe handling and use.

-

Metabolic Pathways: In vivo and in vitro studies to elucidate the metabolic fate of this compound are essential. Identifying the enzymes involved in its metabolism and the resulting metabolites will be crucial for understanding its biological activity and potential toxicity.[11][12][13]

-

Acute and Chronic Toxicity: Comprehensive toxicological testing, including determination of LD50 values (oral, dermal, inhalation), skin and eye irritation studies, and assessment of potential for genotoxicity and carcinogenicity, is required.[3]

-

Pharmacological Screening: Screening this compound for potential pharmacological activities could uncover unexpected therapeutic applications.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is an adaptation of the general Williamson ether synthesis.[14][15][16]

Materials:

-

2-Pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Alkoxide Formation: 2-Pentanol (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure this compound.[17][18][19][20]

Characterization:

The purified this compound should be characterized by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight.[1][21][22]

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure.[1][23]

References

- 1. This compound | C6H14O | CID 522287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Khan Academy [khanacademy.org]

- 11. Metabolism and disposition of 2-ethylhexyl-p-methoxycinnamate following oral gavage and dermal exposure in Harlan Sprague Dawley rats and B6C3F1/N mice and in hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

- 15. Khan Academy [khanacademy.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. jackwestin.com [jackwestin.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Pentane, 2-methoxy- [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chiral Center of 2-Methoxypentane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the stereochemistry of 2-methoxypentane, with a specific focus on identifying and characterizing its chiral center. This information is critical for applications in stereoselective synthesis and the development of chiral pharmaceuticals.

Introduction to Chirality

In the field of organic chemistry, chirality is a fundamental concept with significant implications for molecular recognition and biological activity. A molecule is considered chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center, also known as a stereocenter or an asymmetric carbon atom. A chiral center is a carbon atom that is bonded to four different and distinct chemical groups[1][2][3]. The presence of a single chiral center guarantees that the molecule will exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other[1][3].

Structural Analysis of this compound

The molecular formula for this compound is C6H14O[4][5][6]. Its structure consists of a five-carbon pentane (B18724) backbone with a methoxy (B1213986) group (-OCH3) substituted at the second carbon atom.

To determine the presence of a chiral center, each carbon atom in the this compound molecule must be examined to see if it is bonded to four unique groups.

-

Carbon-1 (C1): Bonded to three hydrogen atoms and the rest of the carbon chain. It is not a chiral center.

-

Carbon-2 (C2): This carbon atom is bonded to four distinct substituents. Therefore, the second carbon atom is a chiral center.

-

Carbon-3 (C3): Bonded to two hydrogen atoms, a methyl-methoxy-ethyl group, and an ethyl group. It is not a chiral center.

-

Carbon-4 (C4): Bonded to two hydrogen atoms, a butyl group (with a methoxy substituent), and a methyl group. It is not a chiral center.

-

Carbon-5 (C5): Bonded to three hydrogen atoms and the rest of the carbon chain. It is not a chiral center.

-

Methoxy Carbon: Bonded to three hydrogen atoms and an oxygen atom. It is not a chiral center.

Characterization of the Chiral Center

The second carbon atom (C2) in this compound is the sole chiral center. The four different groups attached to this stereocenter are detailed in the table below.

| Group Number | Chemical Group | Molecular Formula |

| 1 | Hydrogen | -H |

| 2 | Methyl Group | -CH3 |

| 3 | Methoxy Group | -OCH3 |

| 4 | Propyl Group | -CH2CH2CH3 |

Due to this chiral center, this compound exists as a pair of enantiomers: (R)-2-methoxypentane and (S)-2-methoxypentane[7][8].

Visualization of this compound Enantiomers

The following diagram illustrates the three-dimensional structures of the (R) and (S) enantiomers of this compound, highlighting the chiral center.

Caption: Enantiomers of this compound with the chiral center (C*) indicated.

Experimental Protocols: Enantiomeric Resolution

The separation of enantiomers, a process known as chiral resolution, is a critical procedure in drug development and stereoselective synthesis. As enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents, they cannot be separated by standard techniques like distillation or recrystallization.

A common and effective methodology for the resolution of chiral compounds like this compound (although it is an ether, the principles apply to its precursors or derivatives) involves the following workflow:

Caption: Generalized workflow for the chiral resolution of a racemic mixture.

Detailed Steps:

-

Derivatization: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent. For a chiral ether, this may involve conversion to a related functional group (e.g., an alcohol precursor) that can react with a chiral acid or base to form diastereomeric salts.

-

Formation of Diastereomers: This reaction produces a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, including solubility.

-

Separation: The diastereomers can now be separated using standard laboratory techniques, most commonly fractional crystallization.

-

Regeneration: After separation, the pure diastereomers are treated to remove the chiral resolving agent, thereby yielding the individual, pure enantiomers of the original compound.

Alternative advanced methods include chiral chromatography (using a chiral stationary phase) and enzymatic resolution, which leverages the high stereoselectivity of enzymes.

Implications for Drug Development

The significance of chirality in drug development cannot be overstated. Enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other may be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to synthesize and analyze single enantiomers is crucial for the development of safe and effective pharmaceuticals. For any chiral molecule like this compound intended for use as a pharmaceutical intermediate or API, a thorough understanding and control of its stereochemistry are regulatory and safety imperatives.

References

- 1. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 2. Identify the chiral center(s) in each of the following molecules:... | Study Prep in Pearson+ [pearson.com]

- 3. Khan Academy [khanacademy.org]

- 4. Pentane, 2-methoxy- [webbook.nist.gov]

- 5. Pentane, 2-methoxy- [webbook.nist.gov]

- 6. This compound | C6H14O | CID 522287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2R)-2-methoxypentane | C6H14O | CID 54465061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S)-2-methoxypentane | C6H14O | CID 59619140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Synthesis of (R)- and (S)-2-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of the chiral isomers (R)-2-Methoxypentane and (S)-2-Methoxypentane. Chiral ethers are significant structural motifs in numerous biologically active molecules and serve as valuable intermediates in pharmaceutical synthesis. The ability to selectively synthesize a specific enantiomer is of paramount importance, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

This document details the primary synthetic strategies, provides representative experimental protocols, and discusses analytical techniques for the characterization and chiral purity assessment of these compounds. The information presented is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Synthetic Strategies

The stereoselective synthesis of (R)- and (S)-2-Methoxypentane can be effectively achieved through nucleophilic substitution reactions that proceed with a predictable stereochemical outcome. The two most prominent and reliable methods are the Williamson ether synthesis and the Mitsunobu reaction. Both of these reactions operate via an S(_N)2 mechanism, which is characterized by the inversion of configuration at the stereogenic center. This stereospecificity is the cornerstone of synthesizing the desired enantiomer.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and widely used method for preparing ethers.[1] It involves the reaction of an alkoxide with a primary or secondary alkyl halide (or sulfonate).[2][3] To ensure a high degree of stereoselectivity, it is crucial to start with an enantiomerically pure alcohol, which is converted to its corresponding alkoxide. This alkoxide then displaces a leaving group on a methylating agent.

For the synthesis of (R)-2-Methoxypentane, the logical starting material would be (S)-2-pentanol. Conversely, (S)-2-Methoxypentane would be synthesized from (R)-2-pentanol. The reaction proceeds through a backside attack by the methoxide (B1231860) nucleophile on the carbon atom bearing the leaving group, resulting in a complete inversion of the stereochemistry.[4]

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative and powerful method for the stereoselective synthesis of ethers from alcohols.[5][6] This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh(3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the alcohol. The activated alcohol is then displaced by a nucleophile, in this case, methanol (B129727).

Similar to the Williamson ether synthesis, the Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the chiral center.[5] Therefore, to synthesize (R)-2-Methoxypentane, one would start with (S)-2-pentanol, and for (S)-2-Methoxypentane, (R)-2-pentanol would be the precursor. A significant advantage of the Mitsunobu reaction is that it occurs under milder and neutral conditions compared to the strongly basic conditions of the Williamson ether synthesis.[6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of (R)- and (S)-2-Methoxypentane. These protocols are based on general procedures for the Williamson ether synthesis and the Mitsunobu reaction and may require optimization for specific laboratory conditions.

Synthesis of (R)-2-Methoxypentane via Williamson Ether Synthesis

This protocol outlines the synthesis of (R)-2-Methoxypentane starting from (S)-2-pentanol.

Step 1: Formation of the Alkoxide

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF).

-

Add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.2 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-2-pentanol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional hour until hydrogen gas evolution ceases.

Step 2: Ether Formation

-

Cool the resulting sodium (S)-2-pentoxide solution back to 0 °C.

-

Add methyl iodide (CH(_3)I) or dimethyl sulfate (B86663) ((CH(3))({2})SO(_4)) (1.1 equivalents) dropwise to the alkoxide solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield (R)-2-Methoxypentane.

Synthesis of (S)-2-Methoxypentane via Mitsunobu Reaction

This protocol describes the synthesis of (S)-2-Methoxypentane from (R)-2-pentanol.

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-2-pentanol (1.0 equivalent), triphenylphosphine (PPh(_3)) (1.5 equivalents), and anhydrous methanol (2.0 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add a non-polar solvent (e.g., hexane) to the residue to precipitate the triphenylphosphine oxide and the hydrazide byproduct.

-

Filter the mixture and wash the solid with cold hexane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel followed by fractional distillation to obtain (S)-2-Methoxypentane.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of (R)- and (S)-2-Methoxypentane.

| Synthesis of (R)-2-Methoxypentane | ||||

| Method | Starting Material | Key Reagents | Solvent | Expected Stereochemistry |

| Williamson Ether Synthesis | (S)-2-Pentanol | 1. NaH, 2. CH(_3)I | THF | Inversion |

| Mitsunobu Reaction | (S)-2-Pentanol | PPh(_3), DEAD/DIAD, CH(_3)OH | THF | Inversion |

| Synthesis of (S)-2-Methoxypentane | ||||

| Method | Starting Material | Key Reagents | Solvent | Expected Stereochemistry |

| Williamson Ether Synthesis | (R)-2-Pentanol | 1. NaH, 2. CH(_3)I | THF | Inversion |

| Mitsunobu Reaction | (R)-2-Pentanol | PPh(_3), DEAD/DIAD, CH(_3)OH | THF | Inversion |

| Quantitative Data (Representative) | ||

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Yield | 60-80% | 70-90% |

| Enantiomeric Excess (ee) | >99% (dependent on starting material purity) | >99% (dependent on starting material purity) |

Note: The yields and enantiomeric excess are typical for these reactions but may vary depending on the specific reaction conditions and purity of the starting materials.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the Williamson ether synthesis of (R)-2-Methoxypentane.

Caption: Workflow for the Mitsunobu reaction to synthesize (S)-2-Methoxypentane.

Caption: Stereochemical relationship between starting materials and products.

Chiral Analysis

The determination of the enantiomeric purity of the synthesized (R)- and (S)-2-Methoxypentane is a critical step. The most common and effective method for this is chiral gas chromatography (chiral GC).[7]

Chiral Gas Chromatography (GC):

-

Principle: Chiral GC utilizes a stationary phase that is itself chiral. This chiral stationary phase interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each enantiomer.

-

Column Selection: A common choice for the separation of volatile chiral compounds like 2-methoxypentane is a capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., a permethylated beta-cyclodextrin).

-

Analysis: A small sample of the purified product is injected into the GC. The resulting chromatogram will show two distinct peaks if both enantiomers are present. The ratio of the areas of these two peaks can be used to calculate the enantiomeric excess (ee) of the product. For a successful enantioselective synthesis, one peak should be significantly larger than the other, ideally with the minor enantiomer being undetectable.

Conclusion

The stereoselective synthesis of (R)- and (S)-2-Methoxypentane is readily achievable through well-established synthetic methodologies, namely the Williamson ether synthesis and the Mitsunobu reaction. The key to obtaining the desired enantiomer lies in the principle of S(_N)2-mediated inversion of stereochemistry, starting from the appropriate enantiomerically pure 2-pentanol. Careful execution of the experimental protocols and rigorous purification and analysis, particularly using chiral GC, are essential for obtaining the target molecules with high chemical and enantiomeric purity. This guide provides a solid foundation for researchers and professionals to successfully synthesize these valuable chiral building blocks for their applications in drug discovery and development.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. gcms.cz [gcms.cz]

Environmental fate and toxicology of 2-Methoxypentane

An In-depth Technical Guide on the Environmental Fate and Toxicology of 2-Methoxypentane

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the predicted environmental fate of this compound based on computational modeling. It must be emphasized that no experimental data on the environmental fate or toxicology of this compound were found in the public domain as of the date of this publication. The environmental fate information presented herein is derived from Quantitative Structure-Activity Relationship (QSAR) modeling using the US EPA's Estimation Programs Interface (EPI) Suite™. The toxicological information is limited to a description of standard testing protocols due to the complete absence of data. All quantitative data in this guide should be treated as estimations and used for screening-level assessment only; they are not a substitute for experimental testing for a formal risk assessment.

Introduction

This compound (CAS: 6795-88-6), also known as methyl 1-methylbutyl ether, is an aliphatic ether. Its potential use as a solvent or in chemical synthesis necessitates a thorough understanding of its environmental behavior and toxicological profile. This guide provides a detailed assessment of its environmental fate based on widely accepted computational models and outlines the standard experimental protocols that would be required to generate empirical data for a comprehensive safety and environmental risk assessment.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its environmental distribution and fate. The following table summarizes the key properties of this compound. Experimental values are provided where available, supplemented by QSAR predictions.

| Property | Value | Method/Source |

| Molecular Formula | C₆H₁₄O | - |

| Molecular Weight | 102.17 g/mol | - |

| CAS Number | 6795-88-6 | - |

| Boiling Point | 91-92 °C | Experimental |

| Density | 0.750 g/cm³ @ 25 °C | Experimental |

| Vapor Pressure | 58.5 mmHg @ 25 °C | Predicted (EPI Suite™) |

| Water Solubility | 1,850 mg/L @ 25 °C | Predicted (EPI Suite™) |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.95 | Predicted (EPI Suite™) |

| Henry's Law Constant | 4.96 x 10⁻³ atm-m³/mole | Predicted (EPI Suite™) |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, soil, and sediment.

Environmental Partitioning

A Level III Fugacity Model prediction from EPI Suite™ indicates how this compound is likely to partition between environmental compartments if released.

| Compartment | Mass Amount (%) |

| Air | 95.5% |

| Water | 3.9% |

| Soil | 0.5% |

| Sediment | 0.01% |

Due to its relatively high vapor pressure and moderate water solubility, this compound is expected to predominantly reside in the atmospheric compartment upon release.

Degradation Pathways

Degradation is the primary mechanism for the removal of organic chemicals from the environment. The key degradation pathways for this compound are predicted to be atmospheric oxidation and biodegradation.

| Degradation Pathway | Prediction Summary | Predicted Half-Life | EPI Suite™ Module |

| Atmospheric Oxidation | Rapid degradation by reaction with hydroxyl (OH) radicals. | 1.5 days (12-hr day, 1.5x10⁶ OH/cm³) | AOPWIN™ |

| Biodegradation | Not readily biodegradable, but has the potential to biodegrade. | Weeks to months | BIOWIN™ |

| Hydrolysis | Resistant to hydrolysis at environmental pH (4-9). | Stable | HYDROWIN™ |

| Photodegradation | No chromophores that absorb light >290 nm; direct photolysis is not expected. | Not significant | - |

The primary atmospheric degradation pathway for this compound is predicted to be its reaction with photochemically produced hydroxyl radicals. The estimated overall OH reaction rate constant is 8.5 x 10⁻¹² cm³/molecule-sec, leading to an atmospheric half-life of approximately 1.5 days.

EPI Suite's BIOWIN™ module predicts that this compound is not readily biodegradable. However, the ultimate biodegradation model predicts a timeframe of weeks, and the primary biodegradation model predicts days, suggesting it will not persist indefinitely in environments with adapted microbial populations.

Soil Mobility and Bioaccumulation

| Parameter | Predicted Value | Interpretation | EPI Suite™ Module |

| Soil Adsorption Coefficient (Log Koc) | 1.85 | Moderate mobility in soil | KOCWIN™ |

| Bioconcentration Factor (BCF) | 15.5 L/kg | Low potential for bioaccumulation | BCFBAF™ |

The predicted Log Koc value suggests that this compound will have moderate mobility in soil and is not expected to strongly adsorb to soil organic matter. The low BCF value, consistent with its Log Kow, indicates a low potential to accumulate in aquatic organisms.

Toxicology

There is no available experimental or reliable predicted data on the toxicological effects of this compound. A comprehensive toxicological assessment would require a battery of tests to evaluate potential health hazards. In the absence of data, this section outlines the standard experimental protocols that would be followed to assess key toxicological endpoints.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after administration of a single dose of a substance.

| Endpoint | Standard Protocol |

| Oral Toxicity | OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure |

| Dermal Toxicity | OECD Test Guideline 402: Acute Dermal Toxicity |

| Inhalation Toxicity | OECD Test Guideline 403: Acute Inhalation Toxicity |

| Skin Irritation/Corrosion | OECD Test Guideline 404: Acute Dermal Irritation/Corrosion |

| Eye Irritation/Corrosion | OECD Test Guideline 405: Acute Eye Irritation/Corrosion |

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA), which may lead to cancer or heritable defects.

| Endpoint | Standard Protocol |

| Bacterial Reverse Mutation (Ames Test) | OECD Test Guideline 471: Bacterial Reverse Mutation Test |

| In Vitro Chromosomal Aberration | OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test |

| In Vitro Micronucleus Test | OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test |

Experimental Protocols

This section provides a detailed overview of the methodologies for key experiments that would be required to generate empirical data for this compound.

Environmental Fate Protocols

The OECD 301 series of tests are stringent screening tests for ready biodegradability. The CO₂ Evolution Test (OECD 301B) is a common choice.

-

Principle: A solution of this compound in a mineral medium is inoculated with microorganisms from a wastewater treatment plant. The mixture is aerated with CO₂-free air and incubated in the dark. Biodegradation is determined by measuring the amount of CO₂ evolved over a 28-day period.

-

Methodology:

-

Prepare a mineral salts medium and add this compound as the sole source of organic carbon (e.g., 10-20 mg/L).

-

Inoculate the medium with activated sludge from a domestic wastewater treatment plant.

-

Incubate the test flasks in the dark at 22 ± 2 °C with continuous aeration.

-

Trap the evolved CO₂ in a barium hydroxide (B78521) or sodium hydroxide solution.

-

Quantify the trapped CO₂ by titration at regular intervals.

-